![molecular formula C16H15N3 B2859634 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile CAS No. 136822-54-3](/img/structure/B2859634.png)
5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile
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Overview
Description
The compound “5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile” is an organic molecule with a molecular weight of 201.27 . It has a solid physical form and is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are generally synthesized through diazotization reactions using a primary aromatic amine containing one or more nucleophiles .Molecular Structure Analysis
The molecule contains a total of 34 atoms, including 15 Hydrogen atoms, 16 Carbon atoms, and 3 Nitrogen atoms . It also contains 19 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 2 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aromatic), and 2 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It exhibits fluorescence properties, with the fluorescence wavelengths indicating that the π-electronic conjugation in the excited singlet (S1) state is terminated at the acyl group .Scientific Research Applications
Fluorescent Molecular Probes : The compound's derivatives have been used in creating new fluorescent solvatochromic dyes. These dyes show strong solvent-dependent fluorescence, which can be correlated with solvent polarity. This characteristic makes them useful as fluorescent molecular probes in studying biological events and processes (Diwu et al., 1997).
Spectral Analysis and Quantum Chemical Studies : The compound has been synthesized and characterized through various techniques like FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis. The results provide insights into molecular geometry, chemical reactivity, and thermodynamic properties, indicating potential applications in material science and chemical analysis (Fatma et al., 2015).
Colorimetric Sensors for Volatile Acids and Organic Amine Gases : Certain derivatives of this compound have been designed and synthesized for use as colorimetric sensors. These sensors can detect volatile acids and organic amine gases, showcasing their utility in environmental monitoring and industrial applications (Cao et al., 2020).
Photochemistry of Aryl Azides : The compound has been investigated in the context of the photochemistry of aryl azides. Its derivatives have been identified as intermediaries in nucleophilic reactions, contributing to the understanding of photochemical processes (Shields et al., 1987).
Structure and Crystal Packing Studies : The compound's derivatives have been studied for their structure and crystal packing properties. Such studies are crucial in the field of crystallography and materials science, providing insights into molecular interactions and stability (Heine et al., 1994).
Mechanism of Action
Target of Action
The primary target of DCDAPH is β-amyloid (Aβ) plaques . These plaques are protein aggregates primarily composed of Aβ peptides, and they are a characteristic feature of Alzheimer’s disease. DCDAPH shows a high affinity for these Aβ aggregates .
Mode of Action
DCDAPH acts as a near-infrared fluorescence (NIRF) probe for the detection of Aβ plaques . It binds to the Aβ aggregates with high affinity, enabling the visualization of these plaques both in vitro and in vivo .
Pharmacokinetics
DCDAPH exhibits good blood-brain barrier permeation , which is crucial for its role in detecting Aβ plaques in the brain . The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. DCDAPH’s ability to cross this barrier enables it to reach its target sites effectively.
Result of Action
The primary result of DCDAPH’s action is the detection of Aβ plaques . By binding to these plaques and emitting near-infrared fluorescence, DCDAPH allows for the visualization of Aβ plaques, which can aid in the study and potentially the diagnosis of Alzheimer’s disease .
properties
IUPAC Name |
2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARWNGBCHXSTB-GGWOSOGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile |
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